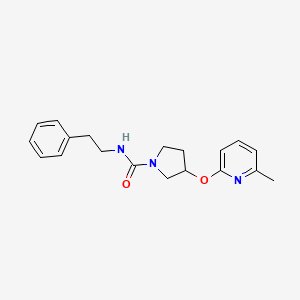

4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

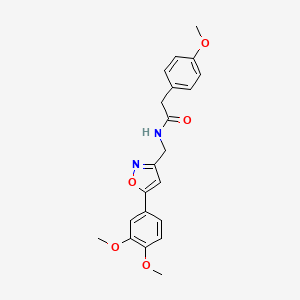

“4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine” is a chemical compound that is part of the pyrimidine family . Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and impart diverse pharmacological properties . This compound contains a total of 40 bonds, including 19 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 secondary amine (aromatic), 1 tertiary amine (aromatic), 1 ether (aliphatic), and 1 Pyrimidine .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been extensively studied . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . In one method, piperazine was added to a solution of the compound and potassium carbonate in CHCl3 at room temperature .Molecular Structure Analysis

The molecular structure of “4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine” includes a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . It also contains an ethyl group, a methoxy group, and a piperidinyl group .Chemical Reactions Analysis

Pyrimidine and its derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities . The chemical reactions of “4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine” and its derivatives in biological systems can lead to these various pharmacological effects .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine” include its molecular weight and the presence of various functional groups . It contains a total of 40 bonds, including 19 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 secondary amine (aromatic), 1 tertiary amine (aromatic), 1 ether (aliphatic), and 1 Pyrimidine .科学的研究の応用

Medicinal Chemistry and Drug Design

The piperidine ring is a crucial building block in drug discovery. Researchers have explored the synthesis of 4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine derivatives for their potential pharmacological activities. These compounds can serve as lead structures for designing novel drugs targeting specific diseases or biological pathways .

Antioxidant Properties

Piperidine-based compounds, including 4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine, exhibit antioxidant properties. Their ability to scavenge free radicals makes them valuable in combating oxidative stress-related conditions .

Anti-Inflammatory Agents

Pyrimidines, including those containing piperidine moieties, have shown promise as anti-inflammatory agents. Researchers have investigated the structure-activity relationships (SARs) of various pyrimidines, aiming to develop potent anti-inflammatory drugs .

Neuropharmacology

Given the central nervous system’s sensitivity to piperidine-containing compounds, investigations into the neuropharmacological effects of 4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine derivatives are warranted. These compounds may modulate neurotransmitter systems or exhibit neuroprotective properties.

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 1(1), 1-5. Research developments in the syntheses, anti-inflammatory activities, and SARs of pyrimidines. RSC Advances, 11(11), 6190-6205.

作用機序

Target of Action

The primary targets of 4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .

Mode of Action

4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine interacts with its targets, ATF4 and NF-kB proteins, through molecular docking . This interaction leads to the inhibition of endoplasmic reticulum (ER) stress and apoptosis .

Biochemical Pathways

The compound affects the NF-kB inflammatory pathway . This pathway is involved in the regulation of immune and inflammatory responses. By inhibiting this pathway, the compound exhibits its anti-neuroinflammatory properties .

Pharmacokinetics

The compound’sbioavailability is likely influenced by its chemical structure and the presence of functional groups such as the piperidine moiety .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

特性

IUPAC Name |

4-ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-3-10-8-12(14-9-13-10)15-6-4-11(16-2)5-7-15/h8-9,11H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCZBUSFMCQIQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)N2CCC(CC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1e,3e)-5-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2h-indol-2-ylidene)-1,3-pentadienyl]-3,3-dimethyl-1-phenyl-3h-indolium perchlorate](/img/structure/B2766919.png)

![2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2766929.png)

![2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2766931.png)

![3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2766934.png)

![3-[(3-fluorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2766936.png)

![3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2766941.png)